molecular formula C10H14N6OS2 B5511371 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide

Cat. No.: B5511371
M. Wt: 298.4 g/mol
InChI Key: NVHLHZKCJZEORP-UHFFFAOYSA-N
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Description

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide is a useful research compound. Its molecular formula is C10H14N6OS2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.06705144 g/mol and the complexity rating of the compound is 318. The solubility of this chemical has been described as 30.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Importance

The synthesis of compounds containing triazole and thiadiazole rings has demonstrated significant biological importance, particularly in the inhibition of HIV 1 replication (Krishnaraj & Muthusubramanian, 2014). These compounds, including the specific N-heteroaryl-2-(heteroarylthio)acetamides, are synthesized through methods that ensure the presence of sulfur and nitrogen in their structure, contributing to their potential biological activities.

Anticancer Activity

A range of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and evaluated for their anticancer activity. These compounds showed significant selectivity and potency against A549 human lung adenocarcinoma cells, with one particular derivative demonstrating a high selectivity index (Evren et al., 2019). This suggests that modifications to the thiadiazole and triazole rings can lead to compounds with promising anticancer properties.

Antimicrobial Effects

Novel thiazole derivatives, including those related to the compound , have been synthesized and tested for their antimicrobial activities against a range of pathogens. These substances have shown considerable antimicrobial effects against foodborne Gram-positive and Gram-negative bacteria, as well as various yeast and fungi species, highlighting their potential as antimicrobial agents (Cankiliç & Yurttaş, 2017).

Insecticidal Assessment

The compound has also been explored for its insecticidal potential. Derivatives incorporating a thiadiazole moiety were assessed against the cotton leafworm, Spodoptera littoralis, showing effectiveness in insecticidal activity. This research avenue suggests the compound's utility in agricultural pest management (Fadda et al., 2017).

Properties

IUPAC Name

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6OS2/c1-5(2)8-14-16-10(19-8)12-7(17)4-18-9-11-6(3)13-15-9/h5H,4H2,1-3H3,(H,11,13,15)(H,12,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHLHZKCJZEORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC(=O)NC2=NN=C(S2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679078
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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